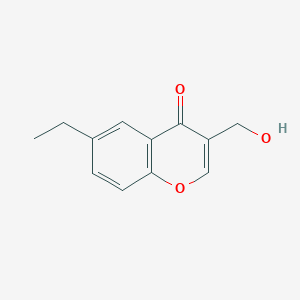

6-ethyl-3-(hydroxymethyl)-4H-chromen-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-ethyl-3-(hydroxymethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-2-8-3-4-11-10(5-8)12(14)9(6-13)7-15-11/h3-5,7,13H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIZIDOVEWJYMKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC=C(C2=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of 4h Chromen 4 One Derivatives

Methodologies for the Preparation of 3-(Hydroxymethyl)-4H-chromen-4-one Cores

The synthesis of the 3-(hydroxymethyl)-4H-chromen-4-one core is a critical step that can be achieved through several distinct chemical strategies. These methods generally involve either the direct introduction of the hydroxymethyl group onto a pre-formed chromenone ring or the cyclization of a precursor that already contains the necessary carbon framework.

Direct hydroxymethylation and related one-carbon electrophilic additions provide a route to the desired 3-substituted core. An efficient and versatile synthesis of 3-(hydroxymethyl)-4H-chromen-4-ones involves the hydroxymethylation of 2-hydroxy-4-chromanone precursors, followed by an acid-catalyzed dehydration step to yield the final chromenone structure. researchgate.net

Alternative strategies have also been developed. For instance, chromones that are unsubstituted at the 3-position can react with formaldehyde and secondary amine hydrochlorides in a Mannich-type reaction to yield 3-dialkylaminomethylchromone hydrochlorides. researchgate.net While not a direct hydroxymethylation, these amino derivatives can serve as synthetic intermediates. Furthermore, a novel synthesis of 3-(hydroxymethyl)chromones has been developed starting from o-hydroxy-ω-(methylsulfinyl)acetophenones, which can then be used to create a variety of 3-substituted chromones. researchgate.net

A common and straightforward method for preparing 3-(hydroxymethyl)-4H-chromen-4-ones is the chemical reduction of the corresponding 3-formyl-4H-chromen-4-one (also known as 4-oxo-4H-chromene-3-carbaldehyde). The formyl group at the C-3 position is an excellent electrophilic handle that is readily reduced to a primary alcohol using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

The necessary formyl precursors are well-documented and can be synthesized through methods such as the Vilsmeier-Haack reaction. nih.govresearchgate.net For example, the synthesis of 6-methyl-4-oxo-4H-chromene-3-carbaldehyde is achieved by treating 5-methyl-2-hydroxyacetophenone with a Vilsmeier reagent (generated from POCl₃ and DMF). nih.govnih.gov This establishes a reliable pathway to various 6-substituted-3-formylchromones, which can then be selectively reduced to their 3-(hydroxymethyl) analogues. researchgate.net

| Precursor (3-Formyl-4H-chromen-4-one) | Typical Reducing Agent | Product (3-Hydroxymethyl-4H-chromen-4-one) | Reference for Precursor |

|---|---|---|---|

| 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde | NaBH₄ | 3-(Hydroxymethyl)-6-methyl-4H-chromen-4-one | nih.govnih.gov |

| 6-Chloro-4-oxo-4H-chromene-3-carbaldehyde | NaBH₄ | 6-Chloro-3-(hydroxymethyl)-4H-chromen-4-one | researchgate.net |

| 4-Oxo-4H-chromene-3-carbaldehyde | NaBH₄ | 3-(Hydroxymethyl)-4H-chromen-4-one | researchgate.net |

The fundamental 4H-chromen-4-one scaffold can be constructed through various condensation and cyclization reactions, which represent a cornerstone of chromone (B188151) synthesis. scispace.com These methods typically involve the formation of the pyranone ring from a substituted 2-hydroxyacetophenone or a related phenolic precursor.

One notable method is the intramolecular Claisen condensation of phenylacetophenone derivatives with diethyl oxalate, followed by acid-catalyzed cyclization of the intermediate. nih.gov Another powerful technique is the intramolecular Wittig reaction, where silyl esters of O-acylsalicylic acids react with a phosphorus ylide to form acylphosphorane intermediates that cyclize to afford 4H-chromen-4-ones in good yields. organic-chemistry.org Additionally, base-mediated aldol condensation reactions have been employed to produce the chromanone skeleton, which can be a precursor to the final chromone. acs.org

| Reaction Type | Key Precursors | Description | Reference |

|---|---|---|---|

| Intramolecular Wittig Reaction | Silyl esters of O-acylsalicylic acids, Phosphorus ylide | An acylphosphorane intermediate undergoes intramolecular cyclization on the ester carbonyl to yield the chromone core. | organic-chemistry.org |

| Intramolecular Claisen Condensation | Phenylacetophenone derivatives, Diethyl oxalate | Condensation followed by acid-catalyzed cyclization of the in-situ formed intermediate. | nih.gov |

| Base-Mediated Aldol Condensation | 2'-Hydroxyacetophenone, Aldehyde | A one-step procedure, often microwave-assisted, to form the chroman-4-one scaffold. | acs.org |

| Oxidative Cyclization | Enamino ketone derived from 2-hydroxy-acetophenone | An enzymatic process using lipase provides an environmentally friendly method for synthesizing 3-hydroxy-chromones. | researchgate.net |

Targeted Synthesis of 6-Ethyl-Substituted 4H-Chromen-4-one Systems

The introduction of an ethyl group at the C-6 position of the chromenone scaffold is typically achieved by starting with a precursor that already contains this substitution on the phenolic ring. The most common strategy involves the use of a 5-ethyl-substituted 2-hydroxyacetophenone as the primary building block. This approach ensures precise control over the regiochemistry of the final product.

Drawing an analogy from the well-established synthesis of 6-methyl-4-oxo-4H-chromene-3-carbaldehyde from 5-methyl-2-hydroxyacetophenone, the synthesis of the 6-ethyl analogue would proceed from 5-ethyl-2-hydroxyacetophenone. nih.gov This precursor would undergo a Vilsmeier-Haack reaction (using POCl₃/DMF) to introduce the formyl group at the C-3 position, followed by cyclization to yield 6-ethyl-4-oxo-4H-chromene-3-carbaldehyde. Subsequent reduction of the aldehyde, as described in section 2.1.2, would furnish the target compound, 6-ethyl-3-(hydroxymethyl)-4H-chromen-4-one. This general principle of starting with an appropriately substituted 2'-hydroxyacetophenone is applicable to a wide range of C-6 substituted chromones. acs.org

| Target 6-Substituted Chromenone Derivative | Required 2-Hydroxyacetophenone Precursor | Synthetic Approach | Reference for Analogue |

|---|---|---|---|

| 6-Ethyl-4H-chromen-4-one System | 5-Ethyl-2-hydroxyacetophenone | Vilsmeier-Haack formylation & cyclization, followed by reduction. | nih.gov (by analogy) |

| 6-Methyl-4H-chromen-4-one System | 5-Methyl-2-hydroxyacetophenone | Vilsmeier-Haack formylation & cyclization. | nih.govnih.gov |

| 6-Chloro-4H-chromen-4-one System | 5-Chloro-2-hydroxyacetophenone | Vilsmeier-Haack formylation & cyclization. | researchgate.net (by analogy) |

| 6-(4-Fluorophenyl)-4H-chromen-4-one System | 5'-(4-Fluorophenyl)-2'-hydroxyacetophenone | Suzuki coupling to form precursor, then Claisen condensation & cyclization. | nih.gov (by analogy) |

Derivatization Pathways and Functionalization of the Chromenone Scaffold

The chromenone scaffold is amenable to a variety of chemical modifications, allowing for the synthesis of diverse libraries of compounds for structure-activity relationship studies. acs.orgnih.gov The functional groups present on the core, such as the C-3 hydroxymethyl group in the title compound, provide valuable handles for further chemical transformations.

The primary alcohol of the 3-(hydroxymethyl) group is a versatile functional group that can be readily converted into a wide range of other functionalities. Research has shown that 3-(hydroxymethyl)chromones are valuable synthetic intermediates for accessing a variety of C-3 substituted derivatives. researchgate.net These transformations allow for fine-tuning the electronic and steric properties of the substituent at this position.

Key derivatizations include:

Oxidation: The hydroxymethyl group can be oxidized to a formyl group (aldehyde) using mild oxidizing agents or further to a carboxyl group (carboxylic acid) with stronger agents.

Conversion to Halides: The alcohol can be converted to a 3-(chloromethyl) or 3-(bromomethyl) derivative, which are excellent electrophiles for subsequent nucleophilic substitution reactions.

Formation of Ethers and Esters: Standard etherification or esterification reactions can be performed on the hydroxyl group.

Nucleophilic Substitution Products: The corresponding halides can be reacted with nucleophiles to produce 3-aminomethyl, 3-cyanomethyl, and other derivatives. researchgate.net

| Starting Functional Group | Reaction Type | Resulting C-3 Derivative | Reference |

|---|---|---|---|

| 3-(Hydroxymethyl) | Oxidation | 3-Formyl | researchgate.net |

| 3-(Hydroxymethyl) | Oxidation | 3-Carboxy | researchgate.net |

| 3-Carboxy | Amide Coupling | 3-Carboxamido | researchgate.net |

| 3-(Hydroxymethyl) | Halogenation (e.g., with SOCl₂) | 3-Chloromethyl | researchgate.net |

| 3-Chloromethyl | Nucleophilic Substitution (e.g., with an amine) | 3-Aminomethyl | researchgate.net |

| 3-Chloromethyl | Nucleophilic Substitution (e.g., with NaCN) | 3-Cyano (via cyanomethyl intermediate) | researchgate.net |

| 3-(Hydroxymethyl) | Etherification (e.g., Williamson ether synthesis) | 3-Methoxymethyl | researchgate.net |

Substituent Variations on the Benzo Ring (e.g., C-6 ethyl)

The introduction of substituents onto the benzo ring of the 4H-chromen-4-one core is a key strategy for modulating the molecule's properties. An ethyl group at the C-6 position, as in the target compound, can influence its electronic and steric characteristics. While direct synthetic routes for this compound are not extensively detailed in the literature, the synthesis of related 6-substituted chromones provides a foundational understanding. For instance, the synthesis of 6-ethyl-N-methyl-3-nitro-4-nitromethyl-4H-chromen-2-amine has been reported, confirming the feasibility of incorporating a C-6 ethyl group. researchgate.net

Generally, the introduction of such alkyl groups can be achieved by starting with a correspondingly substituted phenol. For example, the synthesis could commence from 4-ethylphenol, which would then undergo reactions to build the chromenone core. The presence of the ethyl group, being an electron-donating group, can affect the reactivity of the aromatic ring in subsequent electrophilic substitution reactions.

Table 1: Representative 6-Substituted 4H-Chromen-4-one Derivatives and Their Synthetic Precursors

| C-6 Substituent | Starting Material (Phenol Derivative) | Resulting 4H-Chromen-4-one Derivative | Reference |

| Ethyl | 4-ethylphenol | 6-ethyl-4H-chromen-4-one | Inferred |

| Methyl | p-Cresol | 6-methyl-4H-chromen-4-one | researchgate.net |

| Bromo | 4-bromophenol | 6-bromo-4H-chromen-4-one | acs.org |

| Chloro | 4-chlorophenol | 6-chloro-4H-chromen-4-one | acs.org |

This table is illustrative and based on general synthetic principles for chromenones.

The choice of substituent at the C-6 position has been shown to be important for the biological activity of chroman-4-one derivatives, with electron-withdrawing groups often being favorable in certain contexts. acs.org The impact of a C-6 ethyl group would need to be empirically determined for specific applications.

Formation of Hybrid Chromenone Structures

Hybrid molecules, which combine the 4H-chromen-4-one scaffold with other pharmacophores, represent a modern approach in drug design to develop multifunctional agents. mdpi.com The 3-(hydroxymethyl) group in "this compound" serves as a versatile handle for the formation of such hybrid structures. An efficient synthesis of variously substituted 3-(hydroxymethyl)-4H-chromen-4-ones has been reported, which involves the hydroxymethylation of precursor 2-hydroxy-4-chromanones followed by acid dehydration. researchgate.net

This hydroxymethyl group can be further modified to create a variety of linkages. For example, it can be oxidized to an aldehyde, which can then participate in condensation reactions. One notable example is the Knoevenagel condensation of 4-oxo-4H-chromene-3-carbaldehyde with furan-2(3H)-ones to produce (E)-3-((2-oxo-5-arylfuran-3(2H)-ylidene)methyl)-4H-chromen-4-ones. mdpi.comresearchgate.net This reaction creates a new C=C bond, linking the two heterocyclic systems.

Another approach involves the etherification or esterification of the hydroxymethyl group to connect it to another molecule of interest. This strategy allows for the creation of a diverse library of hybrid compounds with potentially synergistic or novel biological activities. For instance, chromen-4-one-oxadiazole hybrids have been synthesized and shown to possess potent biological activities. nih.gov

Table 2: Examples of Hybrid Structures Derived from 3-Functionalized 4H-Chromen-4-ones

| Chromenone Precursor | Reactant/Pharmacophore | Resulting Hybrid Structure | Type of Linkage | Reference |

| 4-oxo-4H-chromene-3-carbaldehyde | Furan-2(3H)-one | (E)-3-((2-oxo-5-arylfuran-3(2H)-ylidene)methyl)-4H-chromen-4-one | Carbon-Carbon Double Bond | mdpi.comresearchgate.net |

| 2-phenyl-4H-chromen-4-one derivatives | N/A (modification of other positions) | 2-phenyl-4H-chromen-4-one derivatives with various substituents | N/A | researchgate.net |

| 4H-chromen-4-one | 1,2-diaminobenzene | Benzo[b]chromeno[2,3-e] mdpi.comresearchgate.netdiazepin-13(6H)-one | Fused Ring System | researchgate.net |

This table showcases different strategies for creating hybrid chromenone structures.

The development of hybrid chromenone structures is a burgeoning field, with significant potential for the discovery of new therapeutic agents. The versatility of the 4H-chromen-4-one scaffold, combined with the ability to introduce functional groups at various positions, makes it an ideal platform for the construction of complex and biologically active molecules. mdpi.comnih.gov

Molecular Mechanisms of Action and Target Identification

Elucidation of Signaling Pathway Modulation

There is no specific information available in the current scientific literature detailing the modulation of signaling pathways by 6-ethyl-3-(hydroxymethyl)-4H-chromen-4-one.

Interaction with Specific Biomolecules

Data on the direct interaction of this compound with specific biomolecules such as proteins, enzymes, or nucleic acids is not available.

Insights into Cellular Processes Affected

There are no published studies that investigate the effects of this compound on specific cellular processes.

Structure Activity Relationship Sar Studies of 6 Ethyl 3 Hydroxymethyl 4h Chromen 4 One Analogues

Impact of Substitutions on the 4H-Chromen-4-one Core on Biological Activity

The biological activity of 4H-chromen-4-one derivatives can be significantly modulated by the nature and position of substituents on the core heterocyclic system. Research has shown that even minor modifications to the scaffold can lead to substantial changes in pharmacological properties. acs.org

Substitutions at various positions of the chromen-4-one ring have been explored to enhance activities such as anticancer, anti-inflammatory, and enzyme inhibition. For instance, in a series of substituted chroman-4-one and chromone (B188151) derivatives evaluated as SIRT2 inhibitors, it was found that larger, electron-withdrawing substituents at the C-6 and C-8 positions were favorable for activity. acs.org This suggests that for analogues of 6-ethyl-3-(hydroxymethyl)-4H-chromen-4-one, the ethyl group at C-6 likely plays a significant role in modulating the compound's interaction with biological targets.

Furthermore, studies on 2-phenyl-4H-chromen-4-one derivatives as selective cyclooxygenase-2 (COX-2) inhibitors have highlighted the importance of the substitution pattern. The nature and size of the substituent at the C-3 position of the chromene scaffold were found to be important for COX-2 inhibitory activities. nih.gov

The following table summarizes the impact of various substitutions on the 4H-chromen-4-one core on different biological activities, as reported in the literature for a range of analogues.

| Substitution Position | Substituent Type | Biological Activity | Effect | Reference |

| C-2 | Alkyl chain (n-propyl to n-pentyl) | SIRT2 Inhibition | Optimal length enhances activity | acs.org |

| C-2 | Phenyl group | SIRT2 Inhibition | Decreased activity compared to n-pentyl | acs.org |

| C-3 | Benzyloxy group | COX-2 Inhibition | Potent inhibition | nih.gov |

| C-6 | Electron-withdrawing groups (e.g., chloro) | SIRT2 Inhibition | Favorable for activity | acs.org |

| C-6, C-8 | Larger, electron-withdrawing groups | SIRT2 Inhibition | Crucial for high potency | acs.org |

| C-7 | Methoxy (B1213986) group | Superoxide Anion Generation Inhibition | Greatly impacted activity | nih.gov |

Role of the Hydroxymethyl Group (C-3) in Biological Interactions

The hydroxymethyl group at the C-3 position is a key functional group that can significantly influence the biological interactions of this compound. This group can participate in hydrogen bonding, a critical interaction for ligand-receptor binding. The introduction of a hydroxymethyl group can lead to changes in physical-chemical properties and offer therapeutic advantages, contributing to improved biological activity. frontiersin.org

In the context of other heterocyclic compounds, the hydroxymethyl group has been shown to be a crucial pharmacophore for binding to certain enzymes, such as protein kinase C (PKC). frontiersin.org While direct studies on the C-3 hydroxymethyl group of this compound are limited, its potential to act as a hydrogen bond donor and acceptor suggests a pivotal role in the molecule's mechanism of action.

For example, in a study of coumarin (B35378) derivatives as Mcl-1 inhibitors, a hydrophilic group at the C-4 position was found to be unbeneficial to the inhibitory potency, suggesting the importance of the nature of substituents at positions adjacent to the carbonyl group. nih.gov This underscores the need for careful consideration of the electronic and steric properties of the C-3 substituent.

Influence of the Ethyl Group (C-6) on Pharmacological Profiles

The ethyl group at the C-6 position of the 4H-chromen-4-one core can have a profound effect on the pharmacological profile of the molecule. This substituent can influence the compound's lipophilicity, metabolic stability, and interaction with the target protein.

SAR studies on chroman-4-one derivatives as SIRT2 inhibitors have shown that substituents at the C-6 position are more important for activity than those at the C-8 position. acs.org Specifically, larger, electron-withdrawing groups at C-6 were found to be favorable. While an ethyl group is not strongly electron-withdrawing, its size and lipophilicity can contribute to hydrophobic interactions within the binding pocket of a target enzyme.

In a study of 4H-chromenes with anticancer activity, it was noted that methoxy or ethoxy groups at the C-6 position could enhance the activity, possibly by acting as hydrogen bond acceptors and increasing the acidity of other parts of the molecule through an inductive effect. researchgate.net Although an ethyl group does not have the same electronic properties as an alkoxy group, this finding highlights the sensitivity of the C-6 position to substitution.

The table below illustrates the influence of substituents at the C-6 position on the biological activity of various 4H-chromen-4-one analogues.

| Compound Series | C-6 Substituent | Biological Activity | Observation | Reference |

| Chroman-4-ones | Chloro | SIRT2 Inhibition | Favorable for activity | acs.org |

| 4H-Chromenes | Methoxy/Ethoxy | Anticancer | Potential to enhance activity | researchgate.net |

| 4H-Chromen-4-ones | Phenyl derivatives | - | Influences molecular conformation | nih.gov |

Stereochemical Considerations and Activity

Stereochemistry can play a critical role in the biological activity of chiral molecules. For analogues of this compound that possess stereocenters, the spatial arrangement of atoms can significantly affect their interaction with chiral biological macromolecules such as enzymes and receptors.

In a study of substituted chroman-4-one derivatives, the enantiomers of a lead compound were separated, and it was noted that even minor alterations in the four positions of the chroman-4-one ring system markedly affect the activity. acs.org This underscores the close relationship between the molecular structure and biological function, where stereochemistry is a key determinant.

While specific stereochemical studies on this compound were not found, the principles of stereoselectivity in drug action are well-established. Different enantiomers of a chiral drug can exhibit different pharmacological activities, with one enantiomer often being more potent or having a different biological effect than the other.

Development of Lead Compounds and Analogues through SAR Optimization

The process of lead optimization in drug discovery involves systematically modifying the structure of a lead compound to improve its pharmacodynamic and pharmacokinetic properties. nih.gov For this compound and its analogues, SAR optimization is a key strategy for developing more effective therapeutic agents.

By understanding the SAR of the 4H-chromen-4-one scaffold, researchers can make targeted modifications to enhance potency, selectivity, and metabolic stability. For example, the finding that larger, electron-withdrawing groups at the C-6 and C-8 positions are favorable for SIRT2 inhibition provides a clear direction for the design of new analogues. acs.org Similarly, the knowledge that the nature and size of the substituent at the C-3 position are important for COX-2 inhibitory activity can guide the synthesis of more potent anti-inflammatory agents.

The development of a potent and selective anticancer agent, CXL017, from a 4H-chromene scaffold through SAR studies exemplifies the power of this approach. The optimization process led to a compound with low micromolar cytotoxicity against a wide range of tumor cells. acs.org This highlights the potential for further development of analogues based on the this compound scaffold to identify novel lead compounds for various therapeutic targets.

Computational and Theoretical Investigations

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to predict the binding affinity and mode of action of a ligand with a protein of interest.

In the absence of specific molecular docking studies for 6-ethyl-3-(hydroxymethyl)-4H-chromen-4-one, research on analogous compounds offers valuable predictive data. For instance, docking studies on various 4H-chromene derivatives have identified them as potential inhibitors for several therapeutic targets. tandfonline.comresearchgate.net One study focused on the anti-inflammatory potential of 4-phenyl-4H-chromene derivatives by targeting the TNF-α receptor. researchgate.net Another investigation explored the anticancer activity of a series of 4H-chromene derivatives against the estrogen receptor alpha (ERα), a key target in breast cancer therapy. tandfonline.com The results indicated that the presence of electronegative groups on the chromene scaffold could enhance the docking score. tandfonline.com

Furthermore, a study on indole-tethered chromene derivatives identified their potential as tubulin inhibitors, with binding energies indicating a strong affinity for the protein. nih.gov Specifically, derivatives with fluorine and methyl substitutions on the indole (B1671886) ring showed the best interaction with a binding energy score of -6.4 kcal/mol. nih.gov Similarly, a coumarin (B35378) derivative, ethyl 6-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]hexanoate, was investigated as a potential inhibitor of matrix metalloproteinase-9 (MMP-9), an enzyme implicated in rheumatoid arthritis. The docking study revealed a glide score of -6.8, suggesting a strong binding affinity. researchgate.netuomphysics.net

These studies collectively suggest that the 4H-chromen-4-one scaffold is a promising framework for designing targeted inhibitors. The binding affinity and selectivity are significantly influenced by the nature and position of substituents on the chromene ring.

Table 1: Representative Molecular Docking Studies of Chromen-4-one Derivatives

| Compound/Derivative Class | Protein Target | Docking Score/Binding Energy | Potential Therapeutic Application |

|---|---|---|---|

| 4-Phenyl-4H-chromene derivatives | TNF-α receptor | Not specified | Anti-inflammatory |

| 4H-Chromene derivatives (PKB-4, PKB-10) | Estrogen receptor alpha (ERα) | Better than Adriamycin (standard) | Anticancer (Breast Cancer) |

| Indole-tethered chromene derivatives (4c) | Tubulin (6JCJ) | -6.4 kcal/mol | Anticancer |

Density Functional Theory (DFT) Calculations and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting various molecular properties, including geometries, vibrational frequencies, and electronic characteristics.

While specific DFT calculations for this compound were not found, studies on other chromone (B188151) derivatives have been reported. For example, theoretical investigations of three pharmaceutically active chromone derivatives, including (E)-3-(((2,3,5,6-tetrafluorophenyl)hydrazono)methyl)-4H-chromen-4-one, were conducted to analyze their molecular geometries, vibrational spectra, and electronic properties. researchgate.net The study calculated the energy gap and electrophilicity index to predict the biological activity of these molecules. researchgate.net

In another study, DFT calculations were performed on 2-amino-4H-chromene derivatives. d-nb.info The calculated HOMO and LUMO energies indicated efficient charge transfer within the molecular structure. The theoretical vibrational frequencies, calculated at the B3LYP/6-311+G(d,p) level of theory, showed good correlation with experimental FT-IR data. d-nb.info Furthermore, analyses of the Molecular Electrostatic Potential (MEP) surfaces, Mulliken population, and Natural Bond Orbital (NBO) provided insights into the electronic distribution and reactivity of these compounds. d-nb.info

DFT studies on 4H-benzo[h]chromene derivatives have also been conducted to explore their electronic spectra and non-linear optical properties. ekb.eg The optimized bond lengths and angles were found to be in slight variance with experimental X-ray data, which is expected as theoretical calculations are performed on isolated molecules in the gas phase, while experimental data corresponds to the solid state. ekb.eg

Table 2: DFT-Calculated Electronic Properties of Representative Chromone Derivatives

| Compound/Derivative Class | Calculated Properties | Key Findings |

|---|---|---|

| (E)-3-(((perfluorophenyl)hydrazono)methyl)-4H-chromen-4-one and related compounds | Energy gap, electrophilicity index | Indicated high biological activity |

| 2-Amino-4H-chromene derivatives | HOMO-LUMO energies, vibrational frequencies, MEP, NBO | Efficient intramolecular charge transfer, good correlation between theoretical and experimental vibrational data |

Molecular Dynamics Simulations for Protein-Ligand Complex Stability

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. They are used to understand the stability of protein-ligand complexes and to observe the conformational changes that may occur upon ligand binding.

Specific MD simulation studies for this compound are not available in the current literature. However, MD simulations have been employed to investigate the stability of complexes formed between other chromene derivatives and their protein targets. For instance, novel indole-tethered chromene derivatives that showed good binding affinity towards tubulin in molecular docking studies were further subjected to MD simulations. nih.gov These simulations demonstrated the stability of the ligand-receptor interactions, reinforcing the potential of these compounds as tubulin inhibitors. nih.gov

The general methodology for MD simulations of protein-drug complexes involves preparing and running simulations to analyze the interactions between small molecules and their biological targets. nih.govnih.gov These simulations can provide detailed information on the dynamic behavior of the complex, including fluctuations in atomic positions, changes in protein conformation, and the strength of intermolecular interactions over time. nih.gov

In Silico Screening and Virtual Ligand Design

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Virtual ligand design involves the creation of new molecules with desired biological activities based on the structure of a known target or ligand.

While there are no specific reports on the in silico screening or virtual ligand design of this compound, the broader class of chromene derivatives has been the subject of such studies. For example, both structure- and ligand-based virtual screening approaches have been used to identify novel TRPV4 antagonists from a library of ion channel-modulating compounds. mdpi.com This involved using a comparative model of the human TRPV4 channel for molecular docking and pharmacophore models based on known antagonists. mdpi.com

Virtual screening strategies can be broadly categorized into ligand-based and structure-based approaches. nih.gov Ligand-based methods utilize the knowledge of known active molecules to identify new ones with similar properties, while structure-based methods rely on the three-dimensional structure of the target protein. nih.gov These approaches are instrumental in narrowing down large compound libraries to a manageable number of promising candidates for further experimental testing. researchgate.net

Preclinical Pharmacological Evaluation in Relevant Biological Models

In Vitro Pharmacological Assays

No publicly available data exists for in vitro pharmacological assays conducted on 6-ethyl-3-(hydroxymethyl)-4H-chromen-4-one.

Cell-Based Functional Assays

No publicly available data exists for cell-based functional assays involving this compound.

Receptor Binding Studies

No publicly available data exists for receptor binding studies of this compound.

In Vivo Studies in Animal Models (Excluding Clinical Human Data)

No publicly available data exists for in vivo studies of this compound in animal models.

Efficacy in Disease Models

No publicly available data exists regarding the efficacy of this compound in any disease models.

Pharmacodynamic Modulation in Animal Systems

No publicly available data exists on the pharmacodynamic effects of this compound in animal systems.

Preclinical Pharmacokinetics (PK) and Drug Metabolism (DMPK) Studies (Excluding Dosage, Administration, Safety/Adverse Effects, Human Clinical Trials)

No publicly available data exists on the preclinical pharmacokinetics or drug metabolism of this compound.

In Vitro Metabolism and Biotransformation

The in vitro metabolism of this compound is projected to proceed through several key biotransformation pathways, primarily involving oxidation of the ethyl and hydroxymethyl substituents. Drawing parallels from structurally related chromone (B188151) derivatives and general metabolic principles, the primary metabolic events are anticipated to be Phase I oxidative reactions.

The hydroxymethyl group at the 3-position is a likely site for oxidation. Studies on analogous compounds, such as 3-(hydroxymethyl)-8-methoxychromone, have demonstrated that this functional group can be readily oxidized to the corresponding carboxylic acid. This transformation would yield 6-ethyl-4-oxo-4H-chromene-3-carboxylic acid, a more polar metabolite.

The ethyl group at the 6-position represents another primary site for metabolic modification. The metabolism of ethyl-substituted aromatic compounds typically involves hydroxylation of the alkyl side chain, a reaction mediated by cytochrome P450 enzymes. nih.govstyrene.org This can lead to the formation of 1-(3-(hydroxymethyl)-4-oxo-4H-chromen-6-yl)ethan-1-ol. Further oxidation of this secondary alcohol could produce the corresponding ketone, 6-acetyl-3-(hydroxymethyl)-4H-chromen-4-one.

It is also conceivable that oxidation could occur at the terminal carbon of the ethyl group, leading to a primary alcohol, which would then be rapidly oxidized to a carboxylic acid. Additionally, aromatic hydroxylation of the chromone ring is a possible, though likely minor, metabolic pathway.

Subsequent to these Phase I reactions, the resulting metabolites, particularly those with hydroxyl or carboxyl groups, are expected to undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate their elimination. A study on 6-ethyl-3-(1H-tetrazol-5-yl)chromone identified a glucuronic acid metabolite, indicating that conjugation is a relevant pathway for 6-substituted chromones. nih.gov

Table 1: Predicted Phase I Metabolic Pathways for this compound

| Metabolic Reaction | Predicted Metabolite |

| Oxidation of hydroxymethyl group | 6-ethyl-4-oxo-4H-chromene-3-carboxylic acid |

| Hydroxylation of ethyl group (alpha-carbon) | 6-(1-hydroxyethyl)-3-(hydroxymethyl)-4H-chromen-4-one |

| Oxidation of secondary alcohol | 6-acetyl-3-(hydroxymethyl)-4H-chromen-4-one |

Metabolite Identification in Preclinical Models

In preclinical animal models, such as rats, the identification of metabolites for structurally similar compounds provides a strong basis for predicting the metabolic fate of this compound. For instance, after oral administration of 3-(hydroxymethyl)-8-methoxychromone to rats, the unchanged parent compound along with three unconjugated metabolites were identified in plasma. nih.gov The major metabolite was the corresponding carboxylic acid, 3-carboxy-8-methoxychromone, resulting from the oxidation of the hydroxymethyl group. nih.gov

Based on this, it is highly probable that a primary metabolite of this compound in preclinical models will be 6-ethyl-4-oxo-4H-chromene-3-carboxylic acid.

Furthermore, the metabolism of the ethyl substituent is a key consideration. Studies on the metabolism of ethylbenzene in rats have shown that the primary pathway is oxidation of the side chain to form 1-phenylethanol, which can be further metabolized. oup.comoup.com Applying this to the chromone structure, we can anticipate the formation of 6-(1-hydroxyethyl)-3-(hydroxymethyl)-4H-chromen-4-one and its subsequent oxidation product, 6-acetyl-3-(hydroxymethyl)-4H-chromen-4-one. Research on 6-ethyl-3-(1H-tetrazol-5-yl)chromone has also led to the synthesis of its metabolites, confirming metabolic transformation in vivo. nih.gov

Therefore, in preclinical models, a panel of metabolites arising from the oxidation of both the hydroxymethyl and ethyl groups is expected. These would include the carboxylic acid derivative at the 3-position and hydroxylated and keto derivatives at the 6-position. Conjugated metabolites, particularly glucuronides, are also anticipated to be present in biological matrices such as plasma and urine.

Table 2: Predicted Metabolites of this compound in Preclinical Models

| Parent Compound | Predicted Metabolite | Metabolic Pathway |

| This compound | 6-ethyl-4-oxo-4H-chromene-3-carboxylic acid | Oxidation of hydroxymethyl group |

| This compound | 6-(1-hydroxyethyl)-3-(hydroxymethyl)-4H-chromen-4-one | Hydroxylation of ethyl group |

| 6-(1-hydroxyethyl)-3-(hydroxymethyl)-4H-chromen-4-one | 6-acetyl-3-(hydroxymethyl)-4H-chromen-4-one | Oxidation of secondary alcohol |

| Parent Compound and Phase I Metabolites | Glucuronide and Sulfate Conjugates | Phase II Conjugation |

In Vivo Disposition in Animal Species

The in vivo disposition of this compound in animal species is expected to be characterized by absorption, distribution, metabolism, and excretion processes typical for a compound of its physicochemical properties. Pharmacokinetic studies of other chromone derivatives in rats can offer insights into the likely disposition profile. For instance, pharmacokinetic studies of six major 2-(2-phenylethyl) chromones in rats after oral administration have been successfully conducted, demonstrating systemic absorption of this class of compounds. nih.gov

Following oral administration, the compound is likely to be absorbed from the gastrointestinal tract. The extent of absorption and subsequent bioavailability will be influenced by its solubility and permeability. Once in systemic circulation, it will be distributed to various tissues. The presence of both a hydroxyl and an ethyl group suggests a moderate degree of lipophilicity, which may allow for distribution into tissues.

Metabolism is expected to be a significant route of clearance. As discussed in the previous sections, extensive biotransformation in the liver is anticipated, leading to the formation of more polar metabolites. These metabolites, along with any unchanged parent compound, will then be eliminated from the body. The primary route of excretion is likely to be via the urine and, to a lesser extent, the feces. The rapid elimination of ethylbenzene metabolites in animals occurs primarily through urinary excretion. nih.gov

Table 3: Predicted In Vivo Disposition Characteristics in Animal Models

| Pharmacokinetic Parameter | Predicted Characteristic | Rationale Based on Structural Analogs |

| Absorption | Likely absorbed after oral administration | Other chromone derivatives show oral absorption in rats. nih.gov |

| Distribution | Moderate tissue distribution | Physicochemical properties suggest a balance of lipophilicity and hydrophilicity. |

| Metabolism | Extensive hepatic metabolism | Structural features (hydroxymethyl and ethyl groups) are known sites of extensive metabolism. nih.govoup.com |

| Excretion | Primarily renal excretion of metabolites | Polar metabolites are typically cleared by the kidneys. nih.gov |

Advanced Analytical and Spectroscopic Characterization Methodologies for Chromenone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 6-ethyl-3-(hydroxymethyl)-4H-chromen-4-one, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments provides a complete picture of the atomic arrangement and connectivity.

¹H NMR Spectroscopy provides information about the chemical environment of protons. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic, vinylic, hydroxymethyl, and ethyl protons. The aromatic protons on the chromenone ring typically appear in the downfield region (δ 7.0-8.0 ppm). The proton at position 5 would likely show a doublet, while the protons at positions 7 and 8 would appear as a doublet of doublets and a doublet, respectively, due to spin-spin coupling. The vinylic proton at C2 is expected to be a singlet in the range of δ 6.0-6.5 ppm. The hydroxymethyl protons would give rise to a doublet, and the ethyl group would show a characteristic quartet and triplet pattern.

¹³C NMR Spectroscopy reveals the chemical environment of each carbon atom. The carbonyl carbon (C4) of the chromenone ring is the most deshielded, appearing significantly downfield (around δ 170-180 ppm). Aromatic and vinylic carbons would resonate in the δ 100-160 ppm region. The carbon of the hydroxymethyl group would be found around δ 60 ppm, while the ethyl group carbons would appear in the upfield region (δ 10-30 ppm).

2D NMR Spectroscopy , such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), is crucial for assembling the molecular structure. A COSY spectrum establishes proton-proton couplings, confirming the connectivity within the ethyl group and the aromatic ring protons. An HMBC spectrum reveals long-range correlations between protons and carbons (typically over two or three bonds), which is vital for confirming the placement of substituents on the chromenone core. For instance, correlations between the hydroxymethyl protons and carbons C2, C3, and C4 would confirm its position.

Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~8.1 | s | - |

| H-5 | ~7.9 | d | ~8.5 |

| H-7 | ~7.5 | dd | ~8.5, 2.0 |

| H-8 | ~7.3 | d | ~2.0 |

| -CH₂OH | ~4.6 | d | ~5.5 |

| -OH | ~5.4 | t | ~5.5 |

| -CH₂CH₃ | ~2.7 | q | ~7.6 |

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~154 |

| C-3 | ~125 |

| C-4 | ~178 |

| C-4a | ~124 |

| C-5 | ~126 |

| C-6 | ~138 |

| C-7 | ~134 |

| C-8 | ~118 |

| C-8a | ~155 |

| -CH₂OH | ~58 |

| -CH₂CH₃ | ~28 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands corresponding to its key functional groups. A strong, sharp peak around 1630-1660 cm⁻¹ is indicative of the conjugated ketone (C=O) stretching vibration of the γ-pyrone ring. A broad absorption band in the region of 3200-3500 cm⁻¹ would confirm the presence of the hydroxyl (-OH) group from the hydroxymethyl substituent. Aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the ethyl and hydroxymethyl groups would be observed in the 2850-2960 cm⁻¹ range. C-O stretching vibrations from the ether linkage in the chromenone ring and the alcohol would appear in the 1000-1300 cm⁻¹ region.

Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (alcohol) | 3500-3200 | Strong, Broad |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2960-2850 | Medium |

| C=O Stretch (ketone) | 1660-1630 | Strong |

| C=C Stretch (aromatic) | 1600-1450 | Medium-Strong |

Mass Spectrometry (MS, HRMS, LC-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₂O₃), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (204.22 g/mol ).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The expected exact mass for C₁₂H₁₂O₃ is 204.07864.

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for chromenones involve retro-Diels-Alder (RDA) reactions of the pyrone ring. For this specific molecule, initial fragmentation could involve the loss of the hydroxymethyl group (-CH₂OH, 31 Da) or the ethyl group (-CH₂CH₃, 29 Da). Further fragmentation of the chromenone core would lead to characteristic fragment ions.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, making it ideal for analyzing complex mixtures and confirming the identity of the target compound in a sample matrix.

Expected Mass Spectrometry Data

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M]⁺ | C₁₂H₁₂O₃⁺ | 204.0786 | Molecular Ion |

| [M-CH₂OH]⁺ | C₁₁H₉O₂⁺ | 173.0603 | Loss of hydroxymethyl radical |

| [M-C₂H₅]⁺ | C₁₀H₇O₃⁺ | 175.0395 | Loss of ethyl radical |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. Chromenones exhibit characteristic absorption bands in the UV-Vis region due to π → π* and n → π* transitions within the conjugated system of the benzopyrone core. The spectrum of this compound is expected to show two main absorption bands, which is typical for the chromone (B188151) scaffold. Band I, appearing at a longer wavelength (around 290-330 nm), is attributed to the π → π* transition of the cinnamoyl system (benzene ring conjugated with the C2-C3 double bond and C4-carbonyl). Band II, at a shorter wavelength (around 240-260 nm), corresponds to the π → π* transition of the benzoyl system (benzene ring and C4-carbonyl). The position and intensity of these bands can be influenced by the solvent polarity and the nature of the substituents.

X-ray Crystallography for Structural Elucidation

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and crystal packing. For this compound, a successful crystallographic analysis would confirm the planarity of the chromenone ring system. It would also reveal the precise conformation of the hydroxymethyl and ethyl substituents relative to the ring. Furthermore, analysis of the crystal packing would identify intermolecular interactions, such as hydrogen bonds involving the hydroxymethyl group, which dictate the solid-state architecture. For instance, studies on similar chromenone derivatives have shown that the chromone ring system is nearly planar. nih.govresearchgate.net A related compound, 6-Ethyl-N-methyl-3-nitro-4-nitromethyl-4H-chromen-2-amine, has been characterized by X-ray crystallography, providing insight into the conformation of the ethyl group on the chromene core. researchgate.netnih.gov

Electrochemical Analysis (e.g., Cyclic Voltammetry)

Electrochemical techniques like cyclic voltammetry (CV) can be used to study the redox properties of chromenone derivatives. The chromone nucleus can undergo both oxidation and reduction processes. The oxidation potential is often related to the electron-donating ability of the substituents on the aromatic ring, which can be relevant for understanding potential antioxidant activity. nih.gov For this compound, the ethyl group is weakly electron-donating, which might slightly lower the oxidation potential compared to the unsubstituted chromone. The reduction process typically involves the carbonyl group and the C2-C3 double bond of the pyrone ring. CV studies can provide information on the reversibility of these redox processes and the stability of the resulting radical ions. Studies on related chromene and coumarin (B35378) derivatives have shown that the redox characteristics can be investigated in various non-aqueous solvents. benthamopenarchives.comresearchgate.net

Chromatographic Techniques for Purity and Analysis (e.g., HPLC, TLC)

Chromatographic methods are indispensable for assessing the purity of a synthesized compound and for its quantification.

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique widely used for the analysis of chromenone derivatives. A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for analyzing this compound. Detection is commonly performed using a UV detector set at one of the compound's absorption maxima (e.g., ~254 nm or ~300 nm). The retention time is a characteristic property of the compound under specific chromatographic conditions and can be used for its identification and quantification.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring reaction progress, checking purity, and determining appropriate solvent systems for column chromatography. For this compound, a silica (B1680970) gel plate would be used as the stationary phase, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). The position of the spot, represented by the retardation factor (Rf value), is characteristic of the compound in a given solvent system. Visualization can be achieved under UV light (254 nm) or by using staining reagents.

Future Research Directions and Therapeutic Implications

Exploration of Novel Biological Targets for 6-ethyl-3-(hydroxymethyl)-4H-chromen-4-one

The chromenone core is a versatile pharmacophore known to interact with a wide array of biological targets. A primary avenue for future research is to screen this compound against a panel of targets that have shown affinity for other chromenone derivatives. This exploration could unveil unique therapeutic potentials for this specific molecule.

Key potential target classes for investigation include:

Kinases: Many chromone (B188151) derivatives have been found to inhibit key kinase pathways implicated in cancer, such as MAPK, PI3K/Akt/mTOR, and Cyclin-Dependent Kinases (CDKs). researchgate.net Investigating the inhibitory activity of this compound against these pathways could establish its potential as an anticancer agent.

Nuclear Export Receptors: The nuclear export receptor CRM1 has recently emerged as a therapeutic target in glioblastoma. d-nb.inforesearchgate.net Certain chromenone derivatives can function as CRM1 inhibitors, disrupting multiple oncogenic drivers simultaneously. d-nb.inforesearchgate.net Screening for CRM1 inhibition could open therapeutic avenues in aggressive cancers.

Cholinesterases: In the context of neurodegenerative diseases like Alzheimer's, chromenone hybrids have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov Evaluating the compound's effect on these enzymes is a logical step toward assessing its potential in neuroprotection.

G Protein-Coupled Receptors (GPCRs): Some chromenone-containing compounds have been identified as potent agonists of orphan GPCRs like GPCR35 and GPCR55. nih.gov Additionally, novel chromenones have been found to act as pharmacological chaperones for rod opsin, a GPCR critical for vision, suggesting a role in treating retinal degeneration. nih.gov

Design and Synthesis of Next-Generation Chromenone Analogues

The core structure of this compound offers a malleable foundation for medicinal chemists to design next-generation analogues with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how specific structural modifications influence biological activity. nih.govnih.gov

Key strategies for analogue development include:

Modification of the Ethyl Group at C6: Altering the length, branching, or cyclization of the alkyl group at the C6 position can impact lipophilicity and binding interactions.

Substitution on the Hydroxymethyl Group at C3: Esterification, etherification, or replacement of the hydroxyl group can modulate the compound's polarity and its ability to form hydrogen bonds.

Molecular Hybridization: Combining the chromenone scaffold with other pharmacologically active fragments is a proven technique to create hybrid analogues with potentially synergistic or multi-target activities. nih.gov This could involve linking fragments known to have anticancer, anti-Alzheimer's, or antimicrobial properties. nih.govnih.gov

The following table summarizes SAR insights from related chromenone and coumarin (B35378) structures, which could guide the synthesis of novel analogues.

| Scaffold Position | Modification | Observed Impact on Biological Activity | Reference Compound Class |

|---|---|---|---|

| C2, C3, C6, C7 | Substitution with various groups | Provides effective antidiabetic drug candidates. nih.gov | Chromanone |

| C3 | Introduction of a propanol (B110389) unit | Remarkably enhanced Interleukin-5 inhibitory activity. umn.edu | Chromenone |

| C4 | Introduction of a hydrophobic, electron-withdrawing group (e.g., CF3) | Enhanced Mcl-1 inhibitory capacity in cancer treatment. nih.gov | 6,7-dihydroxycoumarin |

| C2 | Substitution with methyl isobutyrate or tetrahydrofuran | Led to the highest levels of cytotoxicity in cancer cell lines. nih.gov | Dimeric Chromenone |

| Planar Unit | Saturation of the chromen-4-one to a chroman-4-one | Caused a disappearance of IL-5 inhibitory activity, proving the importance of the planar unit. umn.edu | Chromenone |

Advanced Preclinical Models for Efficacy and Mechanism Validation

To bridge the gap between in vitro findings and clinical applications, robust and translatable preclinical models are essential. tno.nl For a compound like this compound, validating its efficacy and elucidating its mechanism of action will require a multi-pronged approach using advanced models.

In Vivo Models: Depending on the identified biological target, specific animal models will be necessary. For instance, if the compound shows promise in retinal diseases, mouse models of retinal degeneration such as Abca4−/−Rdh8−/− or P23H Rho knock-in mice would be appropriate. nih.gov For anticancer applications, various cancer cell line xenograft and patient-derived xenograft (PDX) models in mice would be required to assess tumor growth inhibition. mdpi.com

Organ-on-a-Chip Systems: These microphysiological systems offer a more human-relevant environment than traditional cell cultures or animal models for studying drug efficacy and toxicity. nih.gov Developing a "disease-on-a-chip" model relevant to the compound's target—such as a tumor microenvironment or a neurodegenerative model—could provide more accurate predictions of its clinical potential. researchgate.net

3D Cell Cultures: Spheroid and organoid models that better mimic the three-dimensional architecture of tissues can provide more insightful data on drug penetration, efficacy, and mechanism compared to traditional 2D monolayer cultures.

Potential for Combination Therapies

A growing strategy in modern therapeutics, particularly in oncology, is the use of combination therapies to achieve synergistic effects, overcome drug resistance, and reduce toxicity. researchgate.net The future development of this compound should include investigations into its potential as a combination agent.

Research has shown that certain chromone derivatives can potentiate the effects of conventional treatments. For example, the 3-styrylchromone derivative (C6) was found to synergistically enhance the anticancer effects of DNA-damaging agents like MMS, VP-16, and CPT-11 in colorectal cancer cells. mdpi.com Similarly, combining HSP90 inhibitors with conventional chemotherapies has shown improved clinical outcomes. mdpi.com Exploring combinations of this compound with standard-of-care drugs for its targeted indications could significantly enhance its therapeutic value. chemistryviews.org

| Compound/Class | Combination Agent | Disease Model | Outcome |

|---|---|---|---|

| 7-methoxy-3-hydroxy-styrylchromone (C6) | DNA-damaging agents (MMS, VP-16, CPT-11) | Colorectal Cancer (HCT116 cells) | Synergistically induced cell death and potentiated anti-cancer effects. mdpi.com |

| HSP90 Inhibitor (17-AAG) | Trastuzumab | HER2-positive metastatic breast cancer | Improved clinical outcome reported. mdpi.com |

| HSP90 Inhibitor (AUY922) | Capecitabine | Advanced solid tumors | Resulted in partial responses and stable disease in a Phase I clinical trial. mdpi.com |

| HSF1 Inhibitor (KRIBB11) | Benzimidazole carbamates (parbendazole, nocodazole) | Colorectal cancers | Increased the potency of the carbamates twofold. mdpi.com |

Emerging Therapeutic Areas for Chromenone-Based Compounds

The broad spectrum of biological activities associated with the chromenone scaffold suggests that its derivatives could be applied to a variety of emerging therapeutic areas. acs.org While initial research might focus on established fields like oncology, future studies on this compound and its analogues could venture into novel applications.

Neurodegenerative Diseases: Beyond Alzheimer's, the neuroprotective and anti-inflammatory properties of chromones could be relevant for Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS). nih.govnih.gov

Metabolic Diseases: Certain chromanone analogues have been investigated for their antidiabetic potential through mechanisms like α-glucosidase inhibition. nih.gov This suggests a possible role for chromenones in managing type 2 diabetes and its complications.

Retinal Diseases: The discovery of a chromenone-containing compound that acts as a pharmacological chaperone for rod opsin and protects photoreceptors opens a new therapeutic area for treating degenerative retinal diseases like retinitis pigmentosa. nih.gov

Infectious Diseases: Chromone derivatives have also been reported to possess antimicrobial and antiviral activities, presenting an opportunity for development in the field of infectious diseases.

Q & A

Q. Q1. What are the optimal reaction conditions for synthesizing 6-ethyl-3-(hydroxymethyl)-4H-chromen-4-one?

A: Synthesis can be optimized using Mannich reactions or domino Friedel-Crafts/Allan-Robinson protocols. For Mannich reactions, combine precursors (e.g., daidzein) with formaldehyde and dimethylamine in ethanol under reflux (6–8 hours at 50–60°C). Purification via column chromatography (methanol-dichloromethane gradient) and recrystallization (acetonitrile) yields high purity . For regioselective synthesis, Lewis acid-catalyzed domino reactions improve efficiency, as demonstrated for analogous chromen-4-ones .

Q. Q2. Which spectroscopic techniques are critical for confirming the structure of this compound?

A: Use 1H/13C NMR to confirm substituent positions and hydrogen bonding (e.g., hydroxymethyl protons at δ ~3.8–4.2 ppm). HRMS validates molecular weight (e.g., [M+H]+ calculated vs. observed mass error < 5 ppm). For crystalline derivatives, X-ray diffraction (SHELXL refinement) provides unambiguous bond-length/angle data .

Advanced Research Questions

Q. Q3. How can regioselectivity challenges in chromen-4-one functionalization be addressed?

A: Regioselectivity is controlled by steric/electronic effects. For example, Lewis acids (e.g., FeCl3) in domino Friedel-Crafts reactions direct substituents to the 6-position of the chromen-4-one core. Computational modeling (DFT) predicts electron density distribution to guide synthetic design .

Q. Q4. What methodologies resolve contradictions in NMR data for hydroxymethylated chromen-4-ones?

A: Conflicting NMR signals (e.g., overlapping hydroxymethyl peaks) are resolved by:

Q. Q5. Which computational tools predict the biological activity of this compound?

A:

- Molecular docking (AutoDock Vina) evaluates binding affinity to targets (e.g., kinases, DNA topoisomerases).

- Molecular dynamics (MD) simulations (GROMACS) assess ligand-protein complex stability over 100+ ns trajectories.

- QSAR models correlate substituent effects (e.g., hydroxymethyl vs. ethyl groups) with activity trends .

Q. Q6. How is SHELXL employed to refine crystal structures of chromen-4-one derivatives?

A: SHELXL refines anisotropic displacement parameters, hydrogen bonding, and disorder:

- Input

.hklfiles from diffraction data (e.g., Bruker D8 VENTURE). - Use

L.S.commands for least-squares refinement andAFIXconstraints for rigid groups. - Validate with

R1(< 5%) andwR2(< 12%) residuals. ORTEP-3 visualizes thermal ellipsoids .

Data Analysis & Validation

Q. Q7. What statistical methods ensure reproducibility in chromen-4-one synthesis?

A:

Q. Q8. How are crystallographic data archived and validated for publication?

A:

- Deposit CIF files in the Cambridge Structural Database (CSD) or CCDC.

- Check for PLATON alerts (e.g., missed symmetry, solvent voids).

- Use CHECKCIF to validate geometry and ADPs against IUCr standards .

Safety & Handling

Q. Q9. What safety protocols are recommended for handling hydroxymethylated chromen-4-ones?

A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.